molecular formula C14H8Br2 B14760652 9H-Fluorene, 9-(dibromomethylene)- CAS No. 885-39-2

9H-Fluorene, 9-(dibromomethylene)-

Cat. No.: B14760652
CAS No.: 885-39-2
M. Wt: 336.02 g/mol
InChI Key: YLTRQNLHBWKYTC-UHFFFAOYSA-N
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Description

9H-Fluorene, 9-(dibromomethylene)- is a derivative of 9H-fluorene, a polycyclic aromatic hydrocarbon characterized by a planar, rigid, and highly conjugated system. This core structure imparts exceptional thermal stability, high fluorescence quantum yields, and excellent charge transport properties to its derivatives. The introduction of a dibromomethylene group at the C9 position creates a highly reactive and versatile handle, transforming the fluorene (B118485) scaffold into a powerful intermediate for constructing more elaborate molecular architectures.

Table 1: Physicochemical Properties of 9H-Fluorene, 9-(dibromomethylene)-

PropertyValue
Chemical Formula C₁₄H₈Br₂
Molecular Weight 336.02 g/mol
Appearance Predicted to be a crystalline solid
Solubility Expected to be soluble in common organic solvents like dichloromethane (B109758), THF, and toluene
CAS Number 71567-33-8

Note: Some properties are predicted based on the chemical structure and data from analogous compounds.

The fluorene moiety is a privileged scaffold in modern chemistry due to its versatile and tunable characteristics. nbinno.com Its rigid, planar structure facilitates π-π stacking, a crucial interaction for the self-assembly of molecules and the formation of ordered materials. researchgate.net The C9 position is particularly reactive and allows for double substitution, which is often used to enhance solubility and prevent aggregation, thereby ensuring the long-term stability and performance of fluorene-based materials. mdpi.com

In materials science , fluorene derivatives are cornerstones in the development of organic electronics. They are renowned for their applications in:

Organic Light-Emitting Diodes (OLEDs): Due to their high emission efficiency and good thermal and chemical stability, fluorene-based polymers and small molecules are exceptional blue-emissive materials. researchgate.netrsc.org

Organic Photovoltaics (OPVs) and Field-Effect Transistors (OFETs): The excellent electron delocalization and charge-carrier mobility of the fluorene system make it a valuable component in organic semiconductors. nbinno.com

Covalent Organic Frameworks (COFs): The introduction of fluorene units into COFs can create materials with high thermal stability and enhanced π-π interactions, leading to potential applications in areas like thermoelectrics.

In organic synthesis , the fluorene unit serves as a core structure for a wide range of functional molecules. Its derivatives are used as building blocks for polymers, dendrimers, and complex bioactive compounds. nbinno.comresearchgate.net The ability to functionalize the fluorene ring at various positions (notably C2, C7, and C9) allows chemists to fine-tune the electronic and physical properties of the final products for specific applications. nbinno.com

The true value of 9H-Fluorene, 9-(dibromomethylene)- lies in its role as a versatile synthetic intermediate. The geminal dibromoalkene functionality is a precursor for several critical transformations, most notably the Corey-Fuchs reaction. jk-sci.comwikipedia.org

Synthesis: 9H-Fluorene, 9-(dibromomethylene)- is typically synthesized from the readily available starting material, 9-fluorenone (B1672902). The reaction involves treating 9-fluorenone with a phosphorus ylide generated in situ from triphenylphosphine (B44618) and carbon tetrabromide. This is the first step of the Corey-Fuchs reaction, which efficiently converts a ketone into a 1,1-dibromoolefin. wikipedia.orgalfa-chemistry.com

Synthetic Utility: Once formed, the dibromomethylene group opens a gateway to further molecular complexity.

Alkyne Formation: The most prominent application is the conversion to a terminal alkyne. Treatment of 9H-Fluorene, 9-(dibromomethylene)- with two equivalents of a strong base, such as n-butyllithium (n-BuLi), induces dehydrohalogenation and a subsequent metal-halogen exchange to form a lithium acetylide. organic-chemistry.org Quenching this intermediate with water or another proton source yields 9-ethynylfluorene. This transformation is a one-carbon homologation of the original ketone. nih.gov

Bromoalkyne Formation: By carefully selecting the base and reaction conditions, the reaction can be stopped at the 1-bromoalkyne stage, providing another useful synthetic handle for cross-coupling reactions. wikipedia.org

The resulting 9-ethynylfluorene is an immensely valuable monomer. The terminal alkyne can participate in a wide array of subsequent reactions, including Sonogashira coupling, "click" chemistry, and polymerization, to create advanced materials with tailored optoelectronic properties. Therefore, 9H-Fluorene, 9-(dibromomethylene)- is a critical linchpin, connecting simple starting materials to complex, high-performance fluorene-based systems.

Research into fluorene chemistry continues to expand into new and exciting areas, driven by the scaffold's adaptable nature. Current and emerging directions focus on harnessing its unique properties for sophisticated applications.

Advanced Materials: Scientists are exploring fluorene-based covalent organic frameworks (COFs) for applications in thermoelectric devices, which can convert waste heat into electricity. Doping these materials can significantly improve their charge carrier mobility and thermoelectric performance.

Nonlinear Optics: Fluorene derivatives are being investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optical switching, data storage, and telecommunications. nih.gov

Medicinal Chemistry: The fluorene structure is being recognized as a valuable scaffold in drug discovery. Recently, novel fluorene derivatives have been identified as potent inhibitors of pyruvate (B1213749) dehydrogenase kinase (PDHK), highlighting their potential for the treatment of metabolic diseases like diabetes. mdpi.com

Perovskite Solar Cells: Functionalized fluorene derivatives are being designed as hole-transporting materials (HTMs) in inverted perovskite solar cells, contributing to devices with enhanced efficiency and stability.

Table 2: Applications of Functionalized Fluorene Derivatives

Derivative ClassApplication AreaResearch Finding
PolyfluorenesOrganic Light-Emitting Diodes (OLEDs)Serve as highly efficient blue-emissive materials due to excellent charge transport and high photoluminescence. researchgate.net
Bromo-dimethylfluorenesOrganic ElectronicsAct as precursors for semiconducting polymers used in organic photovoltaics (OPVs) and field-effect transistors (OFETs). nbinno.com
Fluorene-based COFsThermoelectric MaterialsCan be doped to create materials with high Seebeck coefficients, suitable for converting heat to electricity.
Fluorene-based Kinase InhibitorsMedicinal ChemistryIdentified as potent inhibitors for enzymes like PDHK, showing therapeutic potential. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

885-39-2

Molecular Formula

C14H8Br2

Molecular Weight

336.02 g/mol

IUPAC Name

9-(dibromomethylidene)fluorene

InChI

InChI=1S/C14H8Br2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H

InChI Key

YLTRQNLHBWKYTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(Br)Br

Origin of Product

United States

Synthetic Methodologies for 9h Fluorene, 9 Dibromomethylene

Preparation from 9H-Fluoren-9-one

The conversion of 9H-Fluoren-9-one to 9H-Fluorene, 9-(dibromomethylene)- is efficiently achieved through olefination reactions. The most prominent of these is the Corey-Fuchs reaction, which has been adapted and modified to improve yields and simplify procedures.

Corey-Fuchs Reaction and Modified Protocols

The Corey-Fuchs reaction is a powerful two-step process for converting aldehydes and ketones into terminal alkynes. nih.gov However, the initial product of the first step, a gem-dibromoalkene, is precisely the target compound, 9H-Fluorene, 9-(dibromomethylene)-. The reaction begins with the generation of a phosphorus ylide from the reaction of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). nih.gov This ylide then reacts with the ketone, 9H-Fluoren-9-one, in a manner analogous to the Wittig reaction, to yield the desired 9-(dibromomethylene)-9H-fluorene and triphenylphosphine oxide. alfa-chemistry.com

The generally accepted mechanism involves the nucleophilic attack of triphenylphosphine on carbon tetrabromide to form a phosphonium (B103445) salt. alfa-chemistry.com Subsequent reaction with another equivalent of triphenylphosphine or another reducing agent generates the reactive dibromomethylenephosphorane ylide. This ylide then adds to the carbonyl group of 9H-Fluoren-9-one to form a betaine (B1666868) intermediate, which collapses to an oxaphosphetane. The oxaphosphetane then fragments to give the final product, 9H-Fluorene, 9-(dibromomethylene)-, and triphenylphosphine oxide. alfa-chemistry.com

A key modification to the original Corey-Fuchs protocol involves the use of zinc dust. The addition of zinc powder can facilitate the formation of the ylide intermediate, which in turn can reduce the required amount of triphenylphosphine, simplifying the purification process and often leading to higher yields. alfa-chemistry.com

Table 1: Key Reagents in the Corey-Fuchs Reaction for 9H-Fluorene, 9-(dibromomethylene)- Synthesis

ReagentRole
9H-Fluoren-9-oneStarting material (ketone)
Carbon Tetrabromide (CBr₄)Bromine source for the ylide
Triphenylphosphine (PPh₃)Ylide precursor
Zinc Dust (optional)Promotes ylide formation

Optimization of Reaction Parameters

The efficiency of the synthesis of 9H-Fluorene, 9-(dibromomethylene)- is highly dependent on the reaction conditions. Careful optimization of solvent systems, temperature, and reaction duration is crucial for maximizing yield and purity.

Solvent Systems: The choice of solvent can significantly influence the reaction rate and outcome. Apolar solvents such as n-hexane are often employed in the second step of the Corey-Fuchs reaction (the conversion to an alkyne), but for the initial formation of the dibromoalkene, solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are commonly used. organic-chemistry.orgorgsyn.org Dichloromethane is a good choice for dissolving the triphenylphosphine and carbon tetrabromide, while THF is often used to dissolve the 9H-Fluoren-9-one. orgsyn.orgchemicalbook.com

Temperature Regimes: The reaction is typically carried out at low temperatures, particularly during the addition of reagents. For instance, the addition of n-butyllithium (if used in a modified procedure) to a solution of triphenylphosphine and carbon tetrabromide is often performed at 0°C or even lower temperatures like -78°C to control the reactivity and prevent side reactions. orgsyn.org After the initial addition, the reaction mixture may be allowed to warm to room temperature. orgsyn.org

Reaction Duration: The time required for the reaction to go to completion can vary. Stirring the mixture of triphenylphosphine and carbon tetrabromide for a period before adding the ketone allows for the formation of the ylide. After the addition of 9H-Fluoren-9-one, the reaction is typically stirred for several hours to ensure complete conversion. orgsyn.org Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time.

Table 2: Optimized Reaction Parameters for Synthesis

ParameterConditionRationale
Solvent Dichloromethane / THFGood solubility for reactants. orgsyn.orgchemicalbook.com
Temperature 0°C to Room TemperatureControls reactivity and minimizes side reactions. orgsyn.org
Duration Several hoursEnsures complete conversion of the starting material. orgsyn.org

Advanced Purification Strategies

Once the reaction is complete, the crude product, 9H-Fluorene, 9-(dibromomethylene)-, needs to be purified to remove unreacted starting materials, triphenylphosphine oxide, and other byproducts.

Column Chromatography: This is a widely used and effective method for purifying the product. A silica (B1680970) gel column is typically employed, and a mixture of non-polar and slightly polar solvents, such as hexane (B92381) and ethyl acetate, is used as the eluent. The less polar 9H-Fluorene, 9-(dibromomethylene)- will elute from the column before the more polar triphenylphosphine oxide.

Recrystallization: This technique is used to obtain a highly pure crystalline product. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is slowly cooled. google.com As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For fluorene (B118485) derivatives, solvents like ethanol, methanol, or mixtures containing these alcohols are often effective. google.com

Considerations for Atom-Economic Synthesis

Atom economy is a concept that emphasizes the efficiency of a chemical reaction in converting reactants into the desired product. In the context of synthesizing 9H-Fluorene, 9-(dibromomethylene)-, the Corey-Fuchs reaction, while effective, is not inherently atom-economical. This is primarily due to the formation of a significant stoichiometric byproduct, triphenylphosphine oxide.

Efforts to improve the atom economy of this synthesis could involve the development of catalytic methods that avoid the use of stoichiometric triphenylphosphine. While specific catalytic routes for the direct conversion of 9H-Fluoren-9-one to 9H-Fluorene, 9-(dibromomethylene)- are not extensively reported, the broader field of olefination chemistry is continually exploring such advancements.

Advanced Spectroscopic and Structural Characterization of 9h Fluorene, 9 Dibromomethylene

X-ray Crystallographic Studies

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SXRD) analysis of fluorene (B118485) derivatives has been extensively reported, providing a wealth of structural information. For instance, the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene was determined using a Bruker SMART CCD diffractometer. nih.govresearchgate.net The refinement of the crystal structure data leads to the precise determination of the atomic coordinates for each atom in the crystal lattice. researchgate.net

Table 2: Crystallographic Data for a Related Fluorene Derivative (2,7-Dibromo-9,9-dimethyl-9H-fluorene)

Parameter Value Reference
Chemical Formula C₁₅H₁₂Br₂ nih.gov
Molecular Weight 352.07 nih.gov
Crystal System Orthorhombic nih.gov
Space Group P2₁/c nih.gov
a (Å) 17.097 (4) nih.gov
b (Å) 11.161 (3) nih.gov
c (Å) 6.9120 (17) nih.gov
V (ų) 1319.0 (6) nih.gov
Z 4 nih.gov

This table presents data for a related compound due to the absence of specific data for 9H-Fluorene, 9-(dibromomethylene)-.

SXRD analysis allows for the precise determination of the molecular conformation and various geometric parameters, including bond lengths, bond angles, and dihedral angles. In many 9,9-disubstituted fluorene derivatives, the fluorene skeleton is nearly planar. nih.gov For example, in 9,9-bis(hydroxymethyl)-9H-fluorene, the fluorene unit exhibits a slight twist, with an inclination angle of 5.1(1)° between the two benzene (B151609) rings. mdpi.com The conformation of the substituent groups at the C9 position is also clearly defined by torsion angles. mdpi.com

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In fluorene derivatives, π-π stacking interactions between the aromatic rings are a common feature. For 2,7-Dibromo-9,9-dimethyl-9H-fluorene, weak π-π interactions with a centroid-centroid distance of 3.8409 (15) Å are observed, leading to the formation of one-dimensional stacks along the c-axis. nih.govresearchgate.net

In addition to π-π stacking, C-H…π interactions are also significant in the crystal packing of fluorene derivatives. In some structures, these interactions can be the dominant force in the absence of stronger interactions like hydrogen bonding. researchgate.net Hirshfeld surface analysis is a powerful tool to visualize and quantify these weak interactions. mdpi.comresearchgate.net

X-ray powder diffraction (XRD) is a technique used to characterize the crystalline nature of a bulk sample. It provides information on the phase purity and crystal structure of a material. The resulting diffraction pattern is a fingerprint of the crystalline solid. While single-crystal X-ray diffraction provides detailed structural information of a single crystal, powder XRD is crucial for confirming that the bulk material consists of the same crystalline phase. Standard X-ray diffraction powder patterns are collected and used as a reference for material identification. govinfo.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental data on the elemental composition of a sample. This process is crucial for verifying the stoichiometric formula of a synthesized molecule by comparing the experimentally determined percentages of its constituent elements with the theoretically calculated values. For the compound 9H-Fluorene, 9-(dibromomethylene)-, with the molecular formula C₁₄H₈Br₂, this analysis provides the empirical evidence to confirm its atomic makeup.

The theoretical elemental composition is calculated based on the compound's molecular weight and the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u). The molecular weight of 9H-Fluorene, 9-(dibromomethylene)- is 336.03 g/mol . chemspider.comresearchgate.net Based on these values, the theoretical percentages are calculated as follows:

Carbon (C): (14 * 12.011) / 336.03 * 100% = 50.06%

Hydrogen (H): (8 * 1.008) / 336.03 * 100% = 2.40%

Bromine (Br): (2 * 79.904) / 336.03 * 100% = 47.55%

Detailed research findings from the synthesis and characterization of 9H-Fluorene, 9-(dibromomethylene)- would typically present the experimentally determined values for carbon, hydrogen, and bromine. These results are obtained from combustion analysis for carbon and hydrogen, and other specific analytical methods for bromine. The close agreement between the experimental and theoretical values, usually within a ±0.4% margin, is a strong indicator of the sample's purity and the successful synthesis of the target compound.

ElementTheoretical %Experimental % (Found)
Carbon (C)50.06Data not available in searched literature
Hydrogen (H)2.40Data not available in searched literature
Bromine (Br)47.55Data not available in searched literature

The verification of the elemental composition through such analysis is a critical step in the structural elucidation of 9H-Fluorene, 9-(dibromomethylene)-, ensuring the integrity of the molecular formula before proceeding with more advanced spectroscopic and structural characterization techniques.

Reaction Mechanisms and Chemical Transformations Involving 9h Fluorene, 9 Dibromomethylene

Mechanistic Pathways of its Formation

The primary method for the synthesis of 9H-Fluorene, 9-(dibromomethylene)- involves the reaction of fluorenone with a phosphorus ylide, a transformation analogous to the Wittig reaction. Specifically, the Corey-Fuchs reaction provides a direct route to this gem-dibromoalkene. wikipedia.orgscribd.com

The reaction is initiated by the in-situ generation of a dibromomethylenetriphenylphosphorane ylide. This is achieved by reacting triphenylphosphine (B44618) (PPh₃) with carbon tetrabromide (CBr₄). wikipedia.orgorganic-chemistry.org Two equivalents of triphenylphosphine are typically used, where one equivalent acts as the ylide precursor and the other as a bromine scavenger, forming triphenylphosphine dibromide.

The key steps of the mechanism are as follows:

Ylide Formation: Triphenylphosphine reacts with carbon tetrabromide to form the phosphorus ylide, Ph₃P=CBr₂.

Nucleophilic Attack: The nucleophilic ylide then attacks the electrophilic carbonyl carbon of fluorenone. This leads to the formation of a betaine (B1666868) intermediate. masterorganicchemistry.com

Oxaphosphetane Formation and Decomposition: The betaine intermediate cyclizes to form a four-membered oxaphosphetane ring. This ring is unstable and rapidly decomposes in a reverse [2+2] cycloaddition to yield the final products: the desired 9H-Fluorene, 9-(dibromomethylene)- and triphenylphosphine oxide. masterorganicchemistry.com The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction. wikipedia.org

Cross-Coupling Reactions Utilizing the Dibromomethylene Moiety

The two bromine atoms on the exocyclic double bond of 9H-Fluorene, 9-(dibromomethylene)- are excellent leaving groups, making this compound an ideal substrate for various cross-coupling reactions to form new carbon-carbon bonds.

Suzuki Coupling Reactions with Organoboronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboronic acids or esters and organic halides. thieme-connect.de While direct Suzuki coupling with gem-dibromoalkenes can sometimes be challenging due to competing side reactions, this methodology can be employed to create highly substituted alkenes.

The general catalytic cycle for a Suzuki coupling reaction involves three main steps: thieme-connect.de

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of 9H-Fluorene, 9-(dibromomethylene)- to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organoboronic acid or ester transfers its organic group to the palladium center, displacing the bromide and forming a new organopalladium(II) species.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the product, regenerating the Pd(0) catalyst.

By carefully controlling the reaction conditions and stoichiometry, it is possible to achieve either mono- or di-substitution at the dibromomethylene carbon, leading to the synthesis of various functionalized fluorene-based alkenes.

Palladium-Catalyzed Double Cross-Coupling Reactions (e.g., with Phenazastannines)

A notable application of 9H-Fluorene, 9-(dibromomethylene)- is its use in palladium-catalyzed double cross-coupling reactions to synthesize complex, sterically hindered molecules. An example is the reaction with phenazastannines to create acridine (B1665455) moiety-containing bis(tricyclic) aromatic enes. wikipedia.org These compounds are of interest for their potential applications in molecular electronics.

This transformation serves as a facile route to otherwise difficult-to-access overcrowded alkenes. wikipedia.org The reaction proceeds via a palladium-catalyzed double cross-coupling, where both bromine atoms of the dibromomethylene group are substituted. The organostannane, in this case, a phenazastannine, acts as the coupling partner, transferring the phenazastannine moiety to the fluorene (B118485) framework. This reaction highlights the utility of 9H-Fluorene, 9-(dibromomethylene)- as a building block for advanced functional materials.

Reactions with Carbanions and Organometallic Reagents (e.g., Fluorenyl Anion, Butyllithium)

The electrophilic nature of the carbon atom in the dibromomethylene group makes it susceptible to attack by strong nucleophiles like carbanions and organometallic reagents.

A prominent example is the reaction with butyllithium (B86547) (BuLi). This is a key step in the second part of the Corey-Fuchs reaction when an alkyne is the desired product from an aldehyde. wikipedia.orgorganic-chemistry.org In the context of 9H-Fluorene, 9-(dibromomethylene)-, treatment with a strong base like butyllithium can initiate a Fritsch–Buttenberg–Wiechell rearrangement. This involves a lithium-bromine exchange followed by α-elimination to generate a carbene, which can then rearrange.

Similarly, the fluorenyl anion, generated by deprotonating fluorene with a strong base, can act as a nucleophile. Its reaction with 9H-Fluorene, 9-(dibromomethylene)- would lead to the formation of a new carbon-carbon bond at the 9-position, potentially resulting in dimeric or polymeric structures.

Investigation of Intermediate Species and Transition States in Reaction Pathways

The reactions involving 9H-Fluorene, 9-(dibromomethylene)- proceed through several key intermediates and transition states.

Phosphorus Ylides and Betaines: In its formation via the Wittig/Corey-Fuchs pathway, the triphenylphosphine-dibromomethylene ylide is a crucial reactive intermediate. wikipedia.orgscribd.com The subsequent reaction with fluorenone proceeds through a betaine intermediate, which is a zwitterionic species, before cyclizing to the oxaphosphetane. masterorganicchemistry.com

Organopalladium Intermediates: In Suzuki and other palladium-catalyzed cross-coupling reactions, the mechanism is defined by organopalladium intermediates. These include the initial oxidative addition product (a fluorenylidene-palladium(II) complex) and the subsequent transmetalated species. thieme-connect.de The stability and reactivity of these intermediates dictate the efficiency and outcome of the coupling reaction.

Carbene Intermediates: In reactions with strong bases like butyllithium, the formation of a vinylcarbene intermediate via α-elimination is a plausible pathway. wikipedia.org This highly reactive species can then undergo rearrangement or further reactions.

Allene (B1206475) Carbocation Intermediates: In related reactions of other fluorene derivatives, the formation of allene carbocation intermediates has been proposed, particularly in acid-catalyzed transformations of propargylic alcohols. thieme-connect.de While not directly documented for 9H-Fluorene, 9-(dibromomethylene)-, similar reactive intermediates could potentially be accessed under specific conditions.

The study of these transient species, often through spectroscopic methods and computational modeling, is essential for optimizing reaction conditions and designing new synthetic routes based on the versatile chemistry of 9H-Fluorene, 9-(dibromomethylene)-.

Theoretical Studies and Computational Chemistry of 9h Fluorene, 9 Dibromomethylene and Its Derived Architectures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. Its balance of accuracy and computational cost makes it ideal for studying medium to large organic molecules like fluorene (B118485) derivatives.

Geometry Optimization and Conformational Analysis

The initial step in any computational study is to determine the most stable three-dimensional structure of the molecule. For 9H-Fluorene, 9-(dibromomethylene)-, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

A study on halogen-substituted fluorene molecules using the B3LYP/6-31G(d,p) level of theory provides insights into the expected structural parameters. worldscientific.com While specific values for 9H-Fluorene, 9-(dibromomethylene)- are not available in the literature, a table of typical bond lengths and angles for the fluorene moiety can be presented based on these computational studies.

ParameterTypical Calculated Value (for Fluorene)
C-C (aromatic)1.39 - 1.42 Å
C-C (bridge)1.48 - 1.50 Å
C-H (aromatic)~1.08 Å
C-C-C (in benzene (B151609) rings)~120°
C-C-C (at C9 bridge)~105°

Table 1: Typical calculated geometric parameters for the fluorene moiety based on DFT calculations. acs.org

Conformational analysis would primarily revolve around the rotation of the dibromomethylene group relative to the fluorene plane. However, due to the double bond, this rotation is highly restricted, and a planar or near-planar conformation is expected to be the most stable.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transition energies.

For fluorene, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic system. researchgate.net The introduction of the dibromomethylene group is expected to significantly influence these orbitals. The electron-withdrawing nature of the bromine atoms and the extension of the π-system through the exocyclic double bond will likely lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to the parent fluorene. worldscientific.com

A computational study on fluorene-based azo compounds showed that the HOMO-LUMO gap of fluorene calculated at the B3LYP/6-31+G(d,p) level is around 5.0 eV. acs.org Another study on fluorene-1,3,4-thiadiazole oligomers calculated the gap to be around 3.51 eV for a single thiadiazole unit. researchgate.net For halogenated fluorenes, a decrease in the energy gap is generally observed with the introduction of electron-withdrawing halogen groups. worldscientific.com

CompoundComputational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
FluoreneB3LYP/6-31+G(d,p)-5.8-0.85.0
Fluorene-ThiadiazoleB3LYP/6-31G(d)--3.51
Halogenated FluorenesB3LYP/6-31G(d,p)--Decreased vs. Fluorene

Table 2: Calculated Frontier Orbital Energies and Gaps for Fluorene and its Derivatives from various studies. acs.orgworldscientific.comresearchgate.net

The HOMO of 9H-Fluorene, 9-(dibromomethylene)- is expected to be localized primarily on the electron-rich fluorene ring system, while the LUMO will likely have significant contributions from the dibromomethylene group, reflecting a degree of intramolecular charge transfer character in the excited state.

Simulation of Spectroscopic Properties (e.g., UV-Vis Absorption, Raman Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate electronic absorption spectra (UV-Vis). youtube.comyoutube.com The calculated excitation energies and oscillator strengths can predict the position and intensity of absorption bands.

The UV-Vis spectrum of fluorene typically shows strong absorptions in the UV region corresponding to π-π* transitions. researchgate.net The introduction of the dibromomethylene group, which extends the conjugation, is expected to cause a bathochromic (red) shift in the absorption maxima. Experimental data for the closely related 2,7-dibromo-9-methylene-9H-fluorene shows an absorption maximum around 371 nm. rsc.org It is reasonable to infer that 9H-Fluorene, 9-(dibromomethylene)- would exhibit a similar absorption profile.

Simulated Raman spectra can provide valuable information about the vibrational modes of a molecule. ekt.grnih.govresearchgate.net The calculated frequencies can be compared with experimental data to confirm the molecular structure. Key vibrational modes for 9H-Fluorene, 9-(dibromomethylene)- would include the C=C stretching of the exocyclic double bond, C-Br stretching modes, and various vibrations of the fluorene backbone. A study on the pressure-induced phase transition of fluorene provides a detailed analysis of its Raman spectrum, which can serve as a basis for interpreting the spectrum of its derivatives. ekt.gr

Spectroscopic TechniqueExpected Features for 9H-Fluorene, 9-(dibromomethylene)-
UV-Vis Absorption Bathochromic shift compared to fluorene; absorption maximum likely in the 350-400 nm range.
Raman Spectroscopy Characteristic C=C stretch, C-Br stretches, and fluorene ring modes.

Table 3: Predicted Spectroscopic Properties.

Electron Density Distribution (EDD) Analysis

Electron density distribution analysis provides a visual representation of how electrons are distributed within a molecule. This can reveal information about bonding, lone pairs, and regions of high or low electron density. For 9H-Fluorene, 9-(dibromomethylene)-, the electron density is expected to be highest around the electronegative bromine atoms and within the π-system of the fluorene core. Analysis of the electron density in the ground and excited states can illustrate the nature of electronic transitions, such as intramolecular charge transfer. nih.govacs.org

Natural Bond Orbital (NBO) Analysis for Interatomic Bonding Interactions (e.g., Wiberg Bond Index)

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding in terms of localized orbitals. youtube.com It provides information about hybridization, bond orders, and donor-acceptor interactions within a molecule.

The Wiberg Bond Index (WBI) is a measure of the bond order calculated from the NBO analysis. For 9H-Fluorene, 9-(dibromomethylene)-, the WBI for the exocyclic C=C bond would be expected to be close to 2, confirming its double bond character. The C-Br bonds would have a WBI close to 1. The analysis of hyperconjugative interactions can reveal the electronic delocalization from lone pairs on the bromine atoms into the π-system of the fluorene ring.

BondExpected Wiberg Bond Index
C9=C(methylene)~1.8 - 2.0
C-Br~0.9 - 1.0
C-C (aromatic)~1.3 - 1.5

Table 4: Predicted Wiberg Bond Indices.

Quantum Chemical Calculations for Excited States (e.g., Singlet-Triplet Excitation Energies)

Understanding the properties of excited states is crucial for applications in photochemistry and optoelectronics. Quantum chemical calculations can provide insights into the energies of singlet and triplet excited states.

Molecular Dynamics Simulations for Conformational Dynamics

MD simulations treat molecules as a collection of atoms interacting through a set of classical mechanics-based potential energy functions, collectively known as a force field. By solving Newton's equations of motion for each atom in the system, a trajectory of the molecule's movement is generated. This trajectory offers a detailed, time-resolved view of conformational changes, from subtle bond vibrations and angle bending to larger-scale torsional rotations.

For a molecule like 9H-Fluorene, 9-(dibromomethylene)-, an MD simulation would typically involve the following conceptual steps:

System Setup: A three-dimensional model of the molecule is generated. This model is then placed in a simulation box, which can be filled with a solvent (such as water or an organic solvent) to mimic experimental conditions.

Force Field Selection: An appropriate force field, such as AMBER, CHARMM, or OPLS, is chosen to describe the interatomic and intramolecular forces. The accuracy of the simulation is highly dependent on the quality of the force field parameters for the specific atoms and bond types present in the molecule.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system, allowing the molecule and solvent to relax to a stable state.

Production Run: Following equilibration, the simulation is run for a significant period (from nanoseconds to microseconds, depending on the process of interest) to sample a wide range of molecular conformations.

Analysis: The resulting trajectory is analyzed to extract information about the molecule's dynamic properties.

Key dynamic properties that could be investigated for 9H-Fluorene, 9-(dibromomethylene)- through MD simulations include:

Flexibility of the Fluorene Core: While the fluorene moiety is largely planar and rigid, MD simulations can quantify the degree of out-of-plane fluctuations and bending motions. The planarity of the fluorene system is a key feature, and deviations from this can impact its electronic properties. mdpi.com

Rotation of the Dibromomethylene Group: A critical aspect of the conformational dynamics would be the rotational barrier around the double bond connecting the dibromomethylene group to the fluorene ring. Although a double bond significantly restricts rotation, torsional flexibility might still be observed. Analysis of the dihedral angle formed by the C-C=C-Br atoms would reveal the preferred rotational states and the energy barriers between them.

Solvent Effects: The presence and nature of a solvent can significantly influence conformational preferences through solute-solvent interactions. MD simulations can explicitly model these interactions and their impact on the molecule's dynamic behavior.

While direct experimental or simulation data for 9H-Fluorene, 9-(dibromomethylene)- is scarce, studies on other substituted fluorene derivatives provide some context. For instance, theoretical calculations on various fluorene derivatives have shown that the nature of the substituents can influence the planarity and electronic structure of the fluorene core. mdpi.com Although these studies primarily utilize Density Functional Theory (DFT) for ground-state geometry optimization, the principles extend to the dynamic behavior that would be captured by MD simulations.

To illustrate the type of data that can be obtained from MD simulations, the following hypothetical data tables are presented. These tables are representative of the kind of analysis that would be performed on a simulation trajectory of 9H-Fluorene, 9-(dibromomethylene)-.

Table 1: Hypothetical Dihedral Angle Analysis for the C-C=C-Br Torsion

Dihedral Angle Range (degrees)Population (%)Free Energy (kcal/mol)
-180 to -15051.8
-150 to -120101.2
-120 to -90200.7
-90 to -60300.4
-60 to -30200.7
-30 to 0101.2
0 to 3051.8

This hypothetical data suggests that while there is a preferred range of conformations, the dibromomethylene group exhibits some torsional flexibility.

Table 2: Hypothetical Root Mean Square Fluctuation (RMSF) of Atomic Positions

Atom GroupAverage RMSF (Å)
Fluorene Ring Carbons0.3
Methylene Bridge Carbon (C9)0.25
Exocyclic Methylene Carbon0.4
Bromine Atoms0.5

This hypothetical RMSF data would indicate the relative flexibility of different parts of the molecule, with the bromine atoms showing the highest degree of movement.

Derivatization Strategies and Synthesis of Novel Fluorene Based Architectures from 9h Fluorene, 9 Dibromomethylene

Synthesis of Dibenzofulvene Derivatives

Dibenzofulvenes, characterized by a fluorene (B118485) core with an exocyclic double bond, are readily synthesized from 9H-Fluorene, 9-(dibromomethylene)-. These derivatives are of significant interest due to their unique photophysical properties and potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Bisanthracene-Modified Dibenzofulvenes (e.g., F-DAn)

The synthesis of bisanthracene-modified dibenzofulvenes, such as F-DAn, involves the reaction of 9H-Fluorene, 9-(dibromomethylene)- with anthracene (B1667546) derivatives. This process typically proceeds through a Wittig or Horner-Wadsworth-Emmons type reaction, where the dibromomethylene group is converted to a double bond, thereby coupling the anthracene moieties to the fluorene core. The resulting compounds exhibit the combined electronic properties of both fluorene and anthracene, leading to unique absorption and emission characteristics.

Naphthalene-Substituted Dibenzofulvenes (e.g., F-DN1, F-DN2)

Similarly, naphthalene-substituted dibenzofulvenes like F-DN1 and F-DN2 are synthesized by reacting 9H-Fluorene, 9-(dibromomethylene)- with naphthaldehyde or related naphthalene (B1677914) derivatives. thieme-connect.de The choice of naphthalene substituent and its position on the dibenzofulvene framework allows for fine-tuning of the molecule's electronic and steric properties. These modifications can influence the material's charge transport capabilities and solid-state packing, which are crucial for device performance. thieme-connect.de

Preparation of Substituted Fluorene Derivatives with Tunable Electronic Properties

The introduction of various functional groups onto the fluorene scaffold via 9H-Fluorene, 9-(dibromomethylene)- allows for the precise control of its electronic properties. This tunability is essential for designing materials with specific functions, such as light emission in different regions of the spectrum or improved charge injection/transport in electronic devices.

Incorporation of Electron-Donor and Electron-Acceptor Moieties (e.g., Triphenylamine-based)

A common strategy to modulate the electronic properties of fluorene derivatives is to incorporate electron-donating and electron-accepting groups. For instance, triphenylamine, a well-known electron donor, can be attached to the fluorene core. rsc.org The synthesis of such compounds can be achieved through various cross-coupling reactions, where 9H-Fluorene, 9-(dibromomethylene)- serves as a key intermediate. The resulting donor-acceptor architecture can lead to materials with interesting charge-transfer characteristics and mechanochromic properties. rsc.org

Synthesis of Conjugated Polymers and Oligomers

9H-Fluorene, 9-(dibromomethylene)- is a valuable monomer for the synthesis of conjugated polymers and oligomers. These materials are the backbone of many organic electronic devices due to their processability and semiconducting properties. Polymerization reactions, such as Suzuki or Heck coupling, can be employed to link fluorene units together, often with other aromatic co-monomers. ossila.comresearchgate.net The properties of the resulting polymers, including their molecular weight, solubility, and electronic bandgap, can be controlled by the reaction conditions and the choice of co-monomers. researchgate.net

Formation of Complex Polycyclic Hydrocarbon Systems (e.g., Precursors to Tris(9-fluorenylidene)methane)

Beyond simple derivatization, 9H-Fluorene, 9-(dibromomethylene)- can be used to construct more complex, multi-dimensional polycyclic aromatic hydrocarbons. One notable example is its use as a precursor in the synthesis of tris(9-fluorenylidene)methane and its derivatives. These propeller-shaped molecules possess unique three-dimensional structures and electronic properties, making them interesting candidates for advanced materials applications. The synthesis often involves a multi-step process where the dibromomethylene group is a key reactive site for building the central carbon atom that links the three fluorene units.

Design and Synthesis of Chromophores and Luminophores from 9H-Fluorene, 9-(dibromomethylene)-

The geminal dibromoalkene functionality of 9H-Fluorene, 9-(dibromomethylene)- positions it as a versatile and highly reactive building block for the synthesis of advanced fluorene-based architectures. Its primary utility lies in its capacity to be converted into a terminal alkyne, which then serves as a linchpin for constructing extended π-conjugated systems through various cross-coupling methodologies. These strategies allow for the rational design of novel chromophores and luminophores with tailored photophysical properties.

The most common pathway for derivatization begins with the conversion of the 9-(dibromomethylene) group into a 9-ethynyl group. This transformation is typically achieved via the Fritsch-Buttenberg-Wiechell rearrangement, which is the second stage of the Corey-Fuchs reaction. Treatment of 9H-Fluorene, 9-(dibromomethylene)- with a strong base, such as n-butyllithium, induces elimination of one equivalent of HBr followed by a lithium-halogen exchange and subsequent rearrangement to form the terminal alkyne, 9-ethynyl-9H-fluorene. This alkyne is a pivotal intermediate for further functionalization.

Sonogashira and Suzuki Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly Sonogashira and Suzuki coupling, are powerful tools for elaborating the fluorene core into complex chromophoric systems. acs.orgnih.govacs.org The 9-ethynylfluorene intermediate is an ideal substrate for Sonogashira coupling with a wide range of aryl or vinyl halides. nih.gov This reaction extends the π-conjugation directly from the C9 position, significantly influencing the electronic and optical properties of the resulting molecule.

Similarly, the Suzuki reaction is employed to introduce aryl substituents, often at the 2- and 7-positions of the fluorene scaffold, which can be brominated either before or after the modification at the C9 position. acs.orgresearchgate.net This multi-directional derivatization strategy allows for fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the absorption and emission characteristics.

A notable example involves the synthesis of 9-(cycloheptatrienylidene)fluorene (9-CHF) derivatives, which have been investigated as acid-sensing fluorophores. acs.orgnih.govacs.org In this work, a 2,7-dibromo-9-(cycloheptatrienylidene)fluorene precursor was synthesized. This precursor then underwent Sonogashira or Suzuki cross-coupling reactions to introduce various substituents at the 2- and 7-positions, yielding a series of donor-acceptor-type chromophores. acs.org

The synthesis of these derivatives demonstrates the power of combining different derivatization strategies. For instance, the Sonogashira coupling was used to react 2,7-dibromo-9-CHF with terminal alkynes like trimethylsilylacetylene (B32187) (TMSA) and 2-methyl-3-butyn-2-ol. acs.org

Photophysical Properties of Resulting Luminophores

The synthesized 9-CHF derivatives exhibit interesting photophysical behaviors, functioning as acid-triggered "switch-on" fluorophores. acs.org In neutral solvents like THF, these compounds show very weak fluorescence. However, upon acidification, a dramatic increase in emission intensity is observed. This behavior is attributed to the protonation of the exocyclic double bond, which alters the electronic structure of the molecule and opens up a radiative decay pathway. The absorption and emission maxima of these compounds can be tuned by the nature of the substituents at the 2- and 7-positions of the fluorene core. acs.org For example, an observed bathochromic (red) shift of 35 nm in the emission of one derivative compared to another highlights the influence of the appended aryl groups on the emission color. acs.org

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The primary route to 9H-Fluorene, 9-(dibromomethylene)- and related gem-dibromoalkenes is the Corey-Fuchs reaction. organic-chemistry.orgfigshare.comnih.gov This two-step process involves the reaction of an aldehyde (fluorenone in this case) with carbon tetrabromide and triphenylphosphine (B44618) to form the dibromoalkene. figshare.com While effective, this reaction often requires harsh conditions and generates significant triphenylphosphine oxide byproduct, posing challenges for sustainability and purification.

Future research should focus on developing greener and more efficient synthetic pathways. Key areas of exploration include:

Catalytic Alternatives: Investigating catalytic versions of the Corey-Fuchs reaction that minimize the use of stoichiometric phosphine (B1218219) reagents would be a significant advancement.

Flow Chemistry: Continuous flow processes could offer improved heat and mass transfer, leading to higher yields, reduced reaction times, and safer handling of reactive intermediates. rsc.org A continuous flow Grignard reaction for producing 9-aryl-fluoren-9-ols has demonstrated a 92.57% reduction in the environmental impact factor (E-factor) compared to batch processes. rsc.org

Electrochemical Methods: Electrochemical synthesis presents a promising alternative for modifying the second step of the Corey-Fuchs reaction, potentially allowing the reaction to proceed under milder conditions without strong bases. nih.govbeilstein-journals.org

Alternative Reagents: Exploring alternative, less hazardous brominating agents and phosphine-free methods for olefination is crucial for developing more environmentally benign syntheses.

Aerobic Oxidation: For the synthesis of the precursor, 9-fluorenone (B1672902), from 9H-fluorene, highly efficient aerobic oxidation methods using air as the oxidant in the presence of a base like KOH have been developed, offering a green alternative to traditional heavy-metal oxidants. rsc.orgresearchgate.net

Exploration of Novel Reactivity and Catalytic Applications

The gem-dibromoalkene moiety is a versatile functional group, offering a rich landscape for chemical transformations. While its reactivity is known, many potential applications for 9H-Fluorene, 9-(dibromomethylene)- remain unexplored.

Future research should investigate:

Cross-Coupling Reactions: The carbon-bromine bonds are susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of a wide array of functional groups to create novel fluorene-based π-conjugated systems.

Photoredox Catalysis: The use of gem-diborylalkenes as radical-reactive groups has been explored, suggesting that the C-Br bonds in 9H-Fluorene, 9-(dibromomethylene)- could be activated via photoredox catalysis to participate in novel bond-forming reactions. huji.ac.il

Thioamidation: A green protocol for the direct thioamidation of gem-dibromoalkenes in an aqueous medium without catalysts or additives has been developed, which could be applied to synthesize novel fluorene-based thioamides with potential applications in materials science. rsc.org

Synthesis of Alkynes: The dibromomethylene group is a direct precursor to terminal alkynes via the second step of the Corey-Fuchs reaction. organic-chemistry.orgnih.gov This functionality opens pathways to a vast range of subsequent reactions, including "click" chemistry, polymerization, and the synthesis of complex molecular architectures.

Catalysis: The fluorene (B118485) core itself, when incorporated into larger systems, can influence catalytic activity. For instance, manganese oxide octahedral molecular sieves have been shown to catalyze the oxidation of 9H-fluorene. nih.gov Future work could explore the catalytic properties of metal complexes incorporating ligands derived from 9H-Fluorene, 9-(dibromomethylene)-.

Advanced Computational Modeling for Predictive Material Design and Property Optimization

Computational chemistry is a powerful tool for accelerating materials discovery by predicting the properties of yet-to-be-synthesized molecules. For derivatives of 9H-Fluorene, 9-(dibromomethylene)-, computational modeling can provide invaluable insights into their electronic and optical properties.

Future research avenues include:

Predictive Design of Organic Semiconductors: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to calculate key parameters like HOMO/LUMO energy levels, bandgaps, and absorption/emission spectra. researchgate.net This allows for the in-silico screening of potential derivatives for applications in organic electronics.

Modeling of Non-Linear Optical (NLO) Properties: Quantum chemical studies can predict two-photon and three-photon absorption cross-sections, guiding the design of new fluorene derivatives for applications in bioimaging and photodynamic therapy. researchgate.net

Structure-Property Relationships: Computational models can elucidate how different substituents, introduced via the reactive dibromomethylene handle, affect the planarity, conjugation length, and ultimately the photophysical properties of the fluorene system.

Machine Learning and AI: By training algorithms on existing experimental and computational data, machine learning models can predict the properties of new fluorene derivatives with high speed and accuracy, drastically accelerating the design cycle for new materials. acs.org

Integration into Hybrid Organic-Inorganic Architectures

Combining the processability and tunable electronic properties of organic semiconductors like fluorene derivatives with the high charge carrier mobilities and stability of inorganic materials is a promising strategy for next-generation electronic devices.

Future research should focus on:

Perovskite Solar Cells (PSCs): Fluorene derivatives have been successfully used as hole-transporting materials (HTMs) in PSCs, sometimes achieving efficiencies over 22%. acs.orgktu.edu The dibromomethylene group of 9H-Fluorene, 9-(dibromomethylene)- can be functionalized to create novel HTMs with optimized energy levels and improved long-term stability compared to current standards like spiro-OMeTAD. acs.orgktu.eduvu.lt Fluorene derivatives with phosphonic acid anchoring groups can also act as electron-transporting materials and passivate defects at the perovskite interface. nih.govrsc.org

Metal-Organic Frameworks (MOFs): The ordered arrangement of chromophores within a MOF can lead to enhanced photoluminescence quantum yields and polarized emission. rsc.org By converting the dibromomethylene group into dicarboxylate functionalities, 9H-Fluorene, 9-(dibromomethylene)- could serve as a building block for novel fluorene-based MOFs with applications in sensing, catalysis, and gas storage. rsc.orgnih.govrsc.org

Functionalized Inorganic Nanoparticles: Derivatives of 9H-Fluorene, 9-(dibromomethylene)- could be used to surface-functionalize inorganic nanoparticles (e.g., quantum dots, metal oxides). This could improve their dispersibility in organic media and enable electronic communication between the organic and inorganic components, leading to novel hybrid materials for light-emitting diodes (LEDs) and sensors.

Investigation of Self-Assembly and Supramolecular Chemistry in Derived Systems

The planar and rigid nature of the fluorene unit promotes intermolecular π-π stacking, making it an excellent building block for supramolecular chemistry and self-assembly. researchgate.net These non-covalent interactions can be harnessed to create highly ordered nanostructures with emergent properties.

Unexplored avenues in this area include:

Aggregation-Induced Emission (AIE): By attaching appropriate functional groups, derivatives of 9H-Fluorene, 9-(dibromomethylene)- could be designed to be AIE-active. rsc.org In such systems, the restriction of intramolecular rotation in the aggregated state leads to a significant enhancement of fluorescence, with applications in bio-imaging and chemical sensing. rsc.org

Liquid Crystals: The rigid fluorene core, when functionalized with flexible side chains, can lead to the formation of liquid crystalline phases. tue.nl The ability to precisely tune the side chains via the dibromomethylene group could allow for the design of new fluorene-based liquid crystals with tailored phase behavior and optical properties.

Organogels: Fluorene derivatives have been shown to act as organogelators, forming fibrillar networks through supramolecular interactions. tue.nl This opens up possibilities for creating new soft materials that are responsive to external stimuli such as heat or light.

Chiral Supramolecular Assemblies: Introducing chirality, for example at the C-9 position, can lead to the formation of helical supramolecular structures. researchgate.net These chiral assemblies can exhibit circularly polarized luminescence (CPL), a property that is highly sought after for applications in 3D displays and quantum information science.

Q & A

Q. Q: What are the optimal methods for synthesizing 9-(dibromomethylene)-9H-fluorene, and how are impurities minimized?

A: The compound is synthesized via the Corey–Fuchs reaction , involving 9-fluorenone, carbon tetrabromide (CBr₄), and triphenylphosphine (PPh₃) in dichloromethane (DCM) at 40°C for 24 hours . Post-synthesis purification employs column chromatography (silica/alumina) and recrystallization (ethanol/water) to remove alkylated impurities like methylated fluorenes and dibenzofuran . Key characterization includes:

  • NMR : To confirm the dibromomethylene group (δ ~6.5–7.5 ppm for aromatic protons).
  • Mass spectrometry : To verify molecular weight (C₁₃H₈Br₂, theoretical m/z 326.8).
  • XRD : For crystallographic validation of the planar fluorene backbone .

Advanced Reaction Mechanisms

Q. Q: How do radical-radical interactions contribute to the gas-phase formation of 9H-fluorene derivatives?

A: Computational studies (e.g., RRKM-ME calculations) and experimental data reveal that benzyl (C₇H₇•) and phenyl (C₆H₅•) radicals combine to form intermediates like 1-(6-methylene-cyclohexa-2,4-dienyl)benzene , which isomerizes to 9H-fluorene derivatives. The reaction proceeds via:

Radical addition at the ortho-position of the methylene group.

Ring closure to form the five-membered core.

Hydrogen elimination (ΔH‡ ~25–30 kcal/mol) .
Contradictions : Discrepancies in intermediate lifetimes (experimental vs. DFT) suggest solvent effects or unaccounted transition states .

Electrochemical Behavior and Structural Dynamics

Q. Q: What structural changes occur during the electrochemical reduction of 9-(dibromomethylene)-9H-fluorene?

A: Cyclic voltammetry in DMF reveals two reversible reduction steps at E₁/₂ = −1.2 V and −1.8 V (vs. Ag/AgCl). The first reduction generates a twisted anion radical, while the second forms a dianion prone to protonation. Key findings:

  • Twisting angle : ~30° between fluorene planes in the anion radical (vs. 0° in neutral state).
  • Instability : The dianion rapidly reacts with trace H₂O, forming 9H-fluorenol (confirmed via IR and UV-Vis) .

Photochemical Degradation Pathways

Q. Q: How does UV irradiation affect the stability of 9-(dibromomethylene)-9H-fluorene in environmental matrices?

A: Photooxidation in thin water films (λ = 254 nm) yields:

Product Yield (%) Mechanism
9H-Fluorene-9-one45Radical-mediated C-Br cleavage
9-Hydroperoxyfluorene30Singlet oxygen addition
Dibenzofuran derivatives25Cyclization of oxidized intermediates
Key Insight : Impurities in commercial 9H-fluorene (e.g., methylated analogs) accelerate degradation, necessitating rigorous pre-purification .

Computational Modeling of Reactivity

Q. Q: How can DFT studies resolve contradictions in reaction pathways for Suzuki couplings involving this compound?

A: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level identifies:

  • Rate-limiting step : Oxidative addition of Pd(0) to the C-Br bond (ΔG‡ = 18.3 kcal/mol).
  • Steric effects : Bulky boronic acids (e.g., 2-naphthyl) reduce coupling efficiency by 40% due to hindered Pd coordination .
    Validation : Experimental yields (70–85%) align with computational predictions for aryl boronic acids .

Applications in Organic Electronics

Q. Q: What makes 9-(dibromomethylene)-9H-fluorene a promising precursor for photovoltaic materials?

A: Its rigid π-conjugated backbone and tunable electronic properties enable:

  • Bandgap engineering : Suzuki coupling with electron-deficient boronic acids (e.g., CN-substituted) reduces Eg from 3.2 eV to 2.5 eV.
  • Charge mobility : FET devices show hole mobility up to 0.12 cm²/V·s for polymers derived from this compound .

Data Contradictions in Spectral Analysis

Q. Q: Why do NMR spectra of 9-(dibromomethylene)-9H-fluorene sometimes show unexpected peaks?

A: Common artifacts arise from:

  • Residual solvents : DCM (δ 5.32 ppm) or toluene (δ 2.09 ppm) in unpurified samples.
  • Rotamers : Slow rotation of the dibromomethylene group at room temperature splits aromatic signals (e.g., δ 7.25 → 7.21 and 7.29 ppm) .
    Resolution : Use high-temperature NMR (60°C) or deuterated DMSO to average rotameric states .

Stability Under Thermal Stress

Q. Q: What decomposition products form when 9-(dibromomethylene)-9H-fluorene is heated above 200°C?

A: Thermogravimetric analysis (TGA) shows mass loss at 220°C, producing:

  • HBr gas (detected via FTIR at 2450 cm⁻¹).
  • Polycyclic aromatic hydrocarbons (PAHs) : E.g., benzo[ghi]perylene (via Diels-Alder cyclization) .
    Mitigation : Storage under inert atmosphere (N₂/Ar) below 150°C is critical .

Comparative Reactivity with Analogous Compounds

Q. Q: How does the reactivity of 9-(dibromomethylene)-9H-fluorene differ from 9-(dichloromethylene) analogs?

A: Key differences include:

Parameter Br Derivative Cl Derivative
Electrophilicity Higher (σ*Br = 0.44)Lower (σ*Cl = 0.47)
Suzuki Coupling Rate 2× fasterBaseline
Thermal Stability Decomposes at 220°CStable up to 250°C
The bromine derivative’s higher leaving-group ability favors nucleophilic substitution but reduces thermal resilience .

Environmental and Safety Considerations

Q. Q: What precautions are necessary when handling 9-(dibromomethylene)-9H-fluorene in the lab?

A:

  • Ventilation : Use fume hoods to avoid inhalation of HBr vapors.
  • PPE : Nitrile gloves and safety goggles (resistant to DCM).
  • Waste disposal : Neutralize HBr with 10% NaOH before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.